molecular formula C21H25N3O4 B2773205 3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396879-92-7

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2773205
CAS No.: 1396879-92-7
M. Wt: 383.448
InChI Key: OKJUNDARLDYIFD-UHFFFAOYSA-N
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Description

“3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for their potential applications in various fields .

Scientific Research Applications

Synthesis and Receptor Binding Assays

The research on pyrazolo[1,5-α]pyridines, including synthesis and receptor binding assays, provides insights into their potential as dopamine receptor ligands. For example, the synthesis of specific pyrazolo[1,5-α]pyridine derivatives and their evaluation in vitro for receptor affinity indicates their potential as dopamine D4 receptor ligands, suggesting applications in neurological research and drug development (Li Guca, 2014).

Regioselectivity and Synthesis of Pyrazolo[1,5-a]pyrimidines

The study on the regioselectivity of reactions involving pyrazolo[1,5-a]pyrimidine derivatives underscores the importance of structural modifications in determining biological activity. The development of efficient synthesis methods for these compounds highlights their significance in medicinal chemistry, owing to their broad spectrum of biological activities and potential applications in drug discovery (Moustafa et al., 2022).

Luminescent Properties and Material Science Applications

Research into pyridyl substituted benzamides with aggregation-enhanced emission and stimuli-responsive properties explores the photophysical properties of these compounds. Their luminescence in both solution and solid states, along with their potential for application in material science due to their unique optical properties, is of particular interest (Srivastava et al., 2017).

Novel Synthesis Routes and Anti-Influenza Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrates innovative routes to creating compounds with significant biological activities. Notably, some of these compounds exhibit considerable antiavian influenza virus activity, demonstrating the potential for developing new antiviral drugs (Hebishy et al., 2020).

Properties

IUPAC Name

3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-26-18-11-15(12-19(27-5-2)20(18)28-6-3)21(25)22-13-16-14-23-24-10-8-7-9-17(16)24/h7-12,14H,4-6,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJUNDARLDYIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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